2-Naphthylethyl glycidyl ether
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Overview
Description
2-Naphthylethyl glycidyl ether is an organic compound characterized by the presence of a glycidyl ether group attached to a 2-naphthylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylethyl glycidyl ether typically involves the reaction of 2-naphthylethanol with epichlorohydrin in the presence of a base. The reaction proceeds via the formation of an intermediate chlorohydrin, which subsequently undergoes intramolecular cyclization to form the glycidyl ether. Common bases used in this reaction include sodium hydroxide and potassium hydroxide .
Industrial Production Methods: Industrial production of glycidyl ethers often employs phase-transfer catalysis to enhance the reaction efficiency and yield. This method involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the transfer of reactants between immiscible phases . The reaction is typically carried out in a solvent-free environment to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylethyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxide ring in the glycidyl ether can be opened by nucleophiles such as amines, thiols, and acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Substitution Reactions: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and acids.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic Conditions: Hydrochloric acid, hydrobromic acid.
Major Products:
Nucleophilic Ring-Opening: Corresponding alcohols, amines, or thiols.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols, alkyl halides
Scientific Research Applications
2-Naphthylethyl glycidyl ether has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings due to its excellent chemical resistance and adhesion properties.
Mechanism of Action
The mechanism of action of 2-naphthylethyl glycidyl ether primarily involves the nucleophilic attack on the epoxide ring, leading to ring-opening and subsequent formation of various functionalized products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . For example, in biological systems, the compound may interact with nucleophilic amino acid residues in proteins, leading to covalent modification and potential changes in protein function.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of various naphthyl derivatives.
Glycidyl Ethers: A class of compounds with similar epoxide functionality, used in polymer synthesis and materials science.
Allyl Glycidyl Ether: Another glycidyl ether with applications in adhesives and sealants.
Uniqueness: 2-Naphthylethyl glycidyl ether is unique due to the presence of both the naphthyl and glycidyl ether moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo nucleophilic ring-opening reactions makes it a versatile building block for the synthesis of functionalized polymers and advanced materials .
Properties
CAS No. |
87619-52-1 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethoxymethyl)oxirane |
InChI |
InChI=1S/C15H16O2/c1-2-7-15-12(4-1)5-3-6-13(15)8-9-16-10-14-11-17-14/h1-7,14H,8-11H2 |
InChI Key |
XIAKAIROUHUNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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